Product packaging for Aminocaproyl-Val-Cit-PABC-MMAE(Cat. No.:)

Aminocaproyl-Val-Cit-PABC-MMAE

Cat. No.: B12371762
M. Wt: 1236.6 g/mol
InChI Key: BHUSKKMQANWJKI-GQXROUNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Foundational Principles of Antibody-Drug Conjugates (ADCs) in Cancer Therapy

The concept of a "magic bullet," a compound that could selectively target and eliminate pathogens or diseased cells without affecting healthy ones, was first proposed by German scientist Paul Ehrlich over a century ago. biochempeg.comascopubs.org This foundational idea laid the groundwork for modern targeted therapies, including ADCs. The first explorations into using antibodies to deliver drugs to tumors began in the 1960s, with the first successful clinical trial reported in 1983. biochempeg.comsusupport.com

The evolution of ADCs can be broadly categorized into distinct generations, each marked by significant technological advancements that addressed the shortcomings of its predecessors.

First-Generation ADCs: Emerging in the 1990s, these early conjugates were characterized by the use of murine (mouse-derived) antibodies. biochempeg.comnih.gov These antibodies often triggered an immune response in patients, limiting their efficacy and safety. Furthermore, the linkers used were often unstable, leading to premature release of the cytotoxic payload in the bloodstream and causing systemic toxicity. biochempeg.com A notable example from this era is Gemtuzumab ozogamicin (B1678132) (Mylotarg), which received FDA approval in 2000 for acute myeloid leukemia but was later withdrawn for a period due to safety concerns. susupport.com

Second-Generation ADCs: This generation saw significant improvements aimed at enhancing target selectivity and stability. Murine antibodies were replaced with chimeric or humanized versions to reduce immunogenicity. ascopubs.orgnih.gov Linker technology also advanced, resulting in more stable connections between the antibody and the payload, and the development of payloads with greater potency. nih.gov These enhancements led to ADCs with improved safety and effectiveness, such as Brentuximab vedotin (Adcetris®) and Trastuzumab emtansine (Kadcyla®). proteogenix.sciencecreative-biolabs.com

The fundamental principle of an ADC is to unite the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. ascopubs.orgbiochempeg.comfrontiersin.org The antibody component is designed to bind to a specific antigen that is overexpressed on the surface of tumor cells. ascopubs.orgnih.gov This binding leads to the internalization of the ADC-antigen complex into the cancer cell. Once inside, the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect. iris-biotech.de This targeted delivery mechanism is the cornerstone of ADC technology, enabling the use of toxins that would be too potent for systemic administration. tandfonline.com

Table 1: Evolution of Antibody-Drug Conjugates (ADCs)

GenerationKey CharacteristicsPrimary ChallengesExample
First GenerationMurine antibodies; Unstable linkers (e.g., hydrazone); Payloads with moderate potency.High immunogenicity; Off-target toxicity due to premature payload release; Low stability. biochempeg.comnih.govGemtuzumab ozogamicin (Mylotarg)
Second GenerationChimeric or humanized antibodies; More stable cleavable (e.g., Val-Cit) or non-cleavable linkers; Highly potent payloads (e.g., MMAE, DM1). ascopubs.orgnih.govHeterogeneous drug-to-antibody ratio (DAR); Potential for linker-payload instability in certain conditions.Brentuximab vedotin (Adcetris®)
Next GenerationSite-specific conjugation for uniform DAR; Novel linker and payload technologies; Exploration of new targets. nih.govOvercoming drug resistance; Optimizing bystander effect; Managing novel toxicities.Enhertu (Trastuzumab deruxtecan)

The Indispensable Role of Linker and Payload Design in Precision Drug Delivery Research

The efficacy and safety of an ADC are critically dependent on the sophisticated interplay between its linker and payload. creative-biolabs.combiochempeg.com These two components dictate the stability of the conjugate in circulation, the mechanism and efficiency of drug release, and the ultimate potency against the target cancer cell. wuxiapptec.comabzena.com

Linker Design: The linker acts as the bridge connecting the antibody to the cytotoxic payload. huatengsci.com Its design must strike a delicate balance: it needs to be robust enough to remain intact while the ADC circulates in the bloodstream to prevent off-target toxicity, yet labile enough to be efficiently broken upon internalization into the target cell. creative-biolabs.combiochempeg.com There are two main categories of linkers:

Cleavable Linkers: These are designed to be broken by specific conditions present within the tumor microenvironment or inside cancer cells. This includes enzyme-cleavable linkers, such as dipeptides (e.g., Val-Cit) that are substrates for lysosomal proteases like cathepsin B, and pH-sensitive linkers that hydrolyze in the acidic environment of endosomes and lysosomes. proteogenix.scienceiris-biotech.dewuxiapptec.com

Non-Cleavable Linkers: These linkers are more stable and release the payload only after the complete degradation of the antibody component within the lysosome. frontiersin.orgwuxiapptec.com This process results in a payload-linker-amino acid complex. While this approach offers greater stability, it generally does not allow for a "bystander effect," where the released drug can diffuse out and kill neighboring cancer cells. nih.gov

Payload Selection: The payload is the pharmacologically active, cytotoxic component of the ADC. creative-biolabs.com Ideal payloads are exceptionally potent, often with sub-nanomolar IC50 values, as only a small amount of the drug ultimately reaches the target cell. biochempeg.com They must also possess a functional group for attachment to the linker and exhibit stability during the conjugation process and in circulation. biochempeg.com The primary classes of payloads used in ADCs include:

Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. biochempeg.com The auristatins (like MMAE and MMAF) and maytansinoids (like DM1) are prominent examples in this class. biochempeg.com

DNA-Damaging Agents: These payloads exert their effect by damaging the DNA of cancer cells, which can inhibit replication and lead to cell death. biochempeg.com Examples include calicheamicins and pyrrolobenzodiazepines (PBDs). biochempeg.com

The careful selection and optimization of the linker-payload combination are paramount to developing a successful ADC with a wide therapeutic window. creative-biolabs.comfrontiersin.org

Positioning of Aminocaproyl-Val-Cit-PABC-MMAE within the Landscape of Advanced Bioconjugates

This compound is a pre-formed drug-linker conjugate widely employed in the synthesis of second-generation and next-generation ADCs. invivochem.comgoogle.comgoogle.com It represents a highly successful and clinically validated system that combines a protease-cleavable linker with a potent tubulin inhibitor. jst.go.jp Each part of this complex name refers to a specific chemical moiety with a distinct and crucial function.

Table 2: Deconstruction of this compound

ComponentChemical ClassPrimary Function
Aminocaproyl SpacerProvides a stable attachment point (often as part of a maleimidocaproyl, or 'MC', group) to the antibody and adds spatial separation. researchgate.netmdpi.com
Val-Cit (Valine-Citrulline)Dipeptide LinkerServes as a specific recognition site for cleavage by the lysosomal enzyme cathepsin B, which is overexpressed in many tumor cells. iris-biotech.desnmjournals.org
PABC (p-Aminobenzyl Carbamate)Self-Immolative SpacerConnects the dipeptide to the payload. After Val-Cit cleavage, it undergoes spontaneous 1,6-elimination to release the payload in its unmodified, active form. iris-biotech.deresearchgate.netnih.gov
MMAE (Monomethyl Auristatin E)Cytotoxic PayloadA potent anti-mitotic agent that inhibits tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells. biochempeg.comtandfonline.comwho.int

The design of the Val-Cit-PABC system is a prime example of sophisticated chemical engineering in drug delivery. The Val-Cit dipeptide was specifically chosen for its susceptibility to cleavage by cathepsin B, an enzyme largely confined to the lysosomes within cells. iris-biotech.de This ensures that the linker remains stable in the bloodstream and only releases its payload after the ADC has been internalized by the target cancer cell.

The inclusion of the PABC spacer is equally critical. Early attempts to directly attach payloads to the Val-Cit linker resulted in inefficient drug release due to steric hindrance, where the bulky drug molecule blocked the enzyme from accessing the cleavage site. nih.gov The PABC spacer solves this problem by creating distance and, more importantly, through its self-immolating nature. researchgate.netnih.gov Once cathepsin B cleaves the bond between citrulline and PABC, the PABC unit rapidly and spontaneously decomposes, guaranteeing the release of the MMAE payload in its fully active, unmodified state. iris-biotech.deresearchgate.net

Finally, MMAE is a synthetic analog of the natural product dolastatin 10 and is one of the most widely used payloads in ADC development. tandfonline.comjst.go.jp Its extreme potency makes it an ideal candidate for targeted delivery, as even a small number of released molecules inside a cancer cell can trigger cell death. tandfonline.comwho.int The combination of these components in this compound has created a robust and effective drug-linker system that is a key feature of several FDA-approved ADCs, including Adcetris® and Polivy®, underscoring its significance in modern oncology. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H105N11O13 B12371762 Aminocaproyl-Val-Cit-PABC-MMAE

Properties

Molecular Formula

C64H105N11O13

Molecular Weight

1236.6 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1

InChI Key

BHUSKKMQANWJKI-GQXROUNCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN

Origin of Product

United States

Molecular Architecture and Mechanistic Insights of Aminocaproyl Val Cit Pabc Mmae

Monomethyl Auristatin E (MMAE): A Potent Cytotoxic Payload Component

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent and a structural analogue of dolastatin 10, a natural cytostatic peptide originally isolated from the sea hare Dolabella auricularia. Due to its exceptionally high potency, with cytotoxic activity in the sub-nanomolar range, MMAE has become one of the most widely utilized payloads in the development of ADCs.

Detailed Molecular Mechanism of Action: Tubulin Binding and Microtubule Dynamics Disruption

The primary mechanism of action of MMAE is the potent inhibition of cell division through its interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers essential for maintaining cell structure, facilitating intracellular transport, and, most critically, forming the mitotic spindle required for chromosome segregation during mitosis.

MMAE exerts its effect by binding to tubulin dimers (composed of α- and β-tubulin) at the vinca (B1221190) domain, a site distinct from other microtubule-targeting agents like taxanes. This binding occurs at the inter-dimer interface, effectively "capping" the growing end of the microtubule polymer. By binding with high affinity, MMAE prevents the polymerization of tubulin into functional microtubules. This disruption of microtubule dynamics is profound; it suppresses the normal dynamic instability of microtubules, which is the constant cycle of polymerization (growth) and depolymerization (shrinkage). The inability to form a functional mitotic spindle apparatus is the direct and critical consequence of this action, leading to a halt in the cell division process.

Induction of Cell Cycle Arrest and Apoptosis Pathways by MMAE

The disruption of microtubule formation and the failure to assemble a proper mitotic spindle trigger a crucial cellular surveillance mechanism known as the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the cell from entering anaphase until all chromosomes are correctly attached to the spindle.

In the presence of MMAE, the persistent failure of microtubule function leads to a sustained activation of the SAC. This results in a prolonged mitotic block, arresting the cell cycle in the G2/M phase. Cells that are unable to resolve this G2/M arrest are ultimately directed towards programmed cell death, or apoptosis. The induction of apoptosis by MMAE is mediated through the activation of intrinsic cell death pathways. Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the subsequent activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7) leads to the cleavage of essential cellular substrates, dismantling the cell in an orderly fashion.

Structure-Activity Relationship (SAR) Studies of Auristatin Analogues

N-Terminus (P1): The N-terminal valine is N-methylated. This N-methylation is found to be critical for high potency. Removal or replacement of this methyl group generally leads to a significant decrease in cytotoxic activity.

P2 Position: The second residue is a valine, which contributes to the hydrophobic interactions within the tubulin binding pocket.

P3 Position (Dolaisoleucine): The unique amino acid dolaisoleucine (Dil) is a key determinant of activity. Its specific stereochemistry and side chain are optimized for binding.

P4 Position (Dolaproine): Similarly, the dolaproine (Dap) residue is crucial. Alterations in its structure often result in a dramatic loss of potency.

C-Terminus (P5): The C-terminus of MMAE is a norephedrine-derived unit. This is the site where the linker is attached in an ADC construct. The nature of this C-terminal amide bond is vital. Free, unconjugated MMAE is maximally potent. When conjugated to a linker, its activity is masked until the linker is cleaved to release the free drug.

The following interactive table summarizes key SAR findings for the auristatin scaffold.

Table 1: Summary of Structure-Activity Relationship (SAR) for Auristatin Analogues (Click to expand)
Structural PositionKey FeatureImpact of Modification on Cytotoxicity
N-Terminus (P1)N-Methyl-ValineN-methylation is critical. Demethylation or replacement with larger alkyl groups significantly reduces potency.
P3 PositionDolaisoleucine (Dil)Stereochemistry and side chain are essential for high-affinity tubulin binding. Epimerization leads to a major loss of activity.
P4 PositionDolaproine (Dap)The pyrrolidine (B122466) ring and its stereochemistry are crucial. Modifications in this unit are generally not well tolerated.
C-Terminus (P5)Norephedrine-derived amideThis is the attachment point for the linker. Potency is highest when the C-terminus is a free amide. The linker must be efficiently cleaved to restore full activity.

The Valine-Citrulline (Val-Cit) Dipeptide Cleavable Linker Module

The Val-Cit linker is a cornerstone of modern ADC technology. It was engineered to provide high stability in systemic circulation while enabling rapid and specific cleavage upon internalization into target tumor cells. This conditional cleavage is paramount for releasing the cytotoxic payload precisely at the site of action.

Enzymatic Cleavage Specificity: Cathepsin B and Other Lysosomal Proteases (e.g., Cathepsin S, L, F)

The Val-Cit dipeptide sequence was rationally designed to be a substrate for lysosomal cysteine proteases, particularly Cathepsin B. Cathepsin B is an enzyme that is frequently overexpressed and highly active within the lysosomes of various cancer cells compared to its levels in healthy tissues or its activity in the extracellular environment. This differential expression provides a therapeutic window for targeted drug release.

Upon internalization of an ADC containing the Val-Cit linker into a cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. Inside this acidic and enzyme-rich organelle, Cathepsin B recognizes the Val-Cit motif and proteolytically cleaves the amide bond immediately following the citrulline residue. This cleavage event liberates the PABC-MMAE moiety. The PABC spacer then undergoes a rapid, spontaneous 1,6-elimination (self-immolation) to release the free, fully active MMAE payload. While Cathepsin B is the primary and most studied enzyme responsible for Val-Cit cleavage, research has shown that other lysosomal proteases, including Cathepsin L, Cathepsin S, and Cathepsin F, can also process this linker, albeit often with different efficiencies. This broader substrate promiscuity can ensure robust drug release across different tumor types with varying lysosomal enzyme profiles.

Substrate Recognition and Cleavage Kinetics of Val-Cit Linkers

The efficient recognition and cleavage of the Val-Cit linker by Cathepsin B are governed by specific enzyme-substrate interactions. The active site of Cathepsin B contains several subsites (S2, S1, S1', etc.) that accommodate the amino acid residues of the substrate. The S2 subsite of Cathepsin B has a pronounced preference for large, hydrophobic residues, making the valine at the P2 position an ideal fit. The S1 subsite, which accommodates the P1 residue (citrulline), is more permissive, and the uncharged, polar nature of citrulline is well-tolerated. This specific P2-P1 pairing of Val-Cit results in high-affinity binding and efficient catalysis by Cathepsin B.

Kinetic studies have quantified the efficiency of this process. The specificity constant (kcat/Km) is a measure of an enzyme's catalytic efficiency for a particular substrate. The Val-Cit linker exhibits a high kcat/Km value for Cathepsin B, indicating that it is an excellent substrate. Comparative kinetic analyses have shown that while other cathepsins can cleave the linker, Cathepsin B is often the most efficient, reinforcing its role as the primary target enzyme for this linker technology.

The following interactive table presents representative kinetic data for the cleavage of Val-Cit-based substrates by different lysosomal cathepsins.

Table 2: Comparative Cleavage Kinetics of Val-Cit Substrates by Lysosomal Proteases (Click to expand)
EnzymeSubstrate MotifReported kcat/Km (M⁻¹s⁻¹)Relative Efficiency
Cathepsin BVal-Cit~240,000Very High
Cathepsin LVal-Cit~20,000Moderate
Cathepsin SVal-Cit~8,000Low to Moderate
PlasmaVal-CitNegligible CleavageVery Low / Stable

The para-Aminobenzylcarbamate (PABC) Self-Immolative Spacer

The para-aminobenzylcarbamate (PABC) moiety is a critical component of the linker system, acting as a self-immolative spacer. proteogenix.sciencegoogle.com Its primary function is to ensure the efficient and traceless release of the cytotoxic payload once the ADC has been internalized into the target cancer cell and the Val-Cit dipeptide has been cleaved. nih.govbeilstein-journals.org

Chemical Mechanism of Self-Immolation and Traceless Payload Release

The self-immolative mechanism of PABC is a key feature that contributes to the efficacy of the ADC. google.comresearchgate.netotago.ac.nz Following the enzymatic cleavage of the amide bond between the citrulline residue and the PABC spacer by intracellular proteases like cathepsin B, a cascade of spontaneous electronic rearrangements is initiated. pnas.orgbeilstein-journals.org

The cleavage of the amide bond exposes a free aniline (B41778) nitrogen on the PABC moiety. This aniline nitrogen then initiates a 1,6-elimination reaction. otago.ac.nz This intramolecular cyclization results in the formation of an unstable intermediate, which rapidly fragments. The fragmentation releases the unmodified, active cytotoxic payload (MMAE), carbon dioxide, and aza-quinone methide. mdpi.com This process is considered "traceless" because the spacer completely fragments, leaving no part of the linker attached to the released drug, which is crucial for the payload to exert its full cytotoxic effect. nih.govproteogenix.science

Contribution of PABC to Intracellular Drug Availability and Potency

The PABC spacer plays a vital role in ensuring high intracellular concentrations of the active drug, thereby enhancing the ADC's potency. aacrjournals.org By facilitating the rapid and complete release of the payload from the antibody and linker components, the PABC spacer ensures that the drug can efficiently diffuse from the lysosome into the cytoplasm to reach its intracellular target. nih.govaacrjournals.org

Furthermore, the PABC spacer provides steric separation between the bulky antibody and the cytotoxic payload. nih.gov This separation allows the proteases to access and cleave the Val-Cit dipeptide bond without being hindered by the payload, which contributes to the efficiency of the drug release process. nih.gov The reliable and efficient release mechanism mediated by the PABC spacer is a key factor in the potent in vitro and in vivo activity observed with ADCs utilizing this technology. aacrjournals.orgrsc.org

The Aminocaproyl Moiety in Aminocaproyl-Val-Cit-PABC-MMAE Conjugates

Role as a Linker Component and its Influence on Conjugation Chemistry

The aminocaproyl moiety primarily functions as a spacer element within the linker. nih.govherbmedpharmacol.com Its flexible and hydrophobic nature, derived from its hexanoic acid backbone, provides spatial separation between the antibody and the dipeptide-payload portion of the linker. nih.gov This spacing can be crucial for several reasons. It can help to overcome potential steric hindrance during the conjugation process, where the linker-payload is attached to the antibody, often through a maleimide (B117702) group reacting with a cysteine residue on the antibody. rsc.orgnih.gov

Advanced Synthetic Strategies and Conjugation Methodologies for Aminocaproyl Val Cit Pabc Mmae

Modular Synthesis of the Aminocaproyl-Val-Cit-PABC Linker

The synthesis of the Aminocaproyl-Val-Cit-PABC linker is a multi-step process that leverages modular assembly, allowing for precise control over the final structure. This linker is composed of several key components: an aminocaproyl spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE). nih.gov

The Val-Cit dipeptide is a crucial element of the linker, designed to be cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. medchemexpress.comproteogenix.science The synthesis of this dipeptide is commonly achieved using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.govvulcanchem.com

SPPS offers several advantages, including the use of a solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. nih.gov The Fmoc protecting group is used to temporarily block the N-terminus of the amino acids, preventing unwanted side reactions during the coupling steps. chemicalbook.com This protecting group is stable under the coupling conditions but can be readily removed with a mild base, such as piperidine (B6355638), to allow for the sequential addition of the next amino acid in the peptide chain. vulcanchem.comchemicalbook.com

A typical synthetic route for the Fmoc-Val-Cit dipeptide involves the following steps:

Attachment of the first amino acid, Fmoc-Citrulline, to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov

Removal of the Fmoc group from citrulline using a piperidine solution. chemicalbook.com

Coupling of the second amino acid, Fmoc-Valine, to the deprotected citrulline on the resin using a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov

Cleavage of the completed dipeptide from the resin.

Researchers have developed optimized, high-yielding synthetic strategies for the Val-Cit linker that minimize the need for extensive protecting group manipulation and laborious chromatographic purification. nih.gov These methods can provide the desired product in significantly higher yields compared to standard solution-phase methods and can be scaled up effectively. nih.gov The modularity of SPPS also allows for the facile introduction of various functional handles in the final stages of the synthesis, enabling the creation of a library of linker analogues. nih.gov

Following the synthesis of the Val-Cit dipeptide, the aminocaproyl spacer and the PABC self-immolative unit are incorporated. The aminocaproyl group serves as a spacer to distance the bulky antibody from the cleavage site, potentially improving enzymatic access. proteogenix.science The PABC unit is critical for the drug release mechanism. After the Val-Cit dipeptide is cleaved by cathepsin B, the PABC moiety undergoes a 1,6-elimination reaction, which releases the active MMAE payload in an unmodified form. proteogenix.sciencemdpi.com

Component Function Key Synthetic Feature
AminocaproylSpacerProvides distance between antibody and drug
Valine-Citrulline (Val-Cit)Cleavable MotifCathepsin B substrate, synthesized via SPPS
p-Aminobenzyloxycarbonyl (PABC)Self-Immolative SpacerUndergoes 1,6-elimination to release the drug
Monomethyl Auristatin E (MMAE)Cytotoxic PayloadPotent anti-mitotic agent

Peptide Synthesis Techniques for the Val-Cit Dipeptide (e.g., Fmoc-Solid Phase Peptide Synthesis)

Conjugation Chemistry for Antibody-Drug Conjugates Incorporating Aminocaproyl-Val-Cit-PABC-MMAE

The efficacy and safety of an ADC are highly dependent on the method used to attach the drug-linker to the antibody. The goal is to produce a stable and homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

Site-specific conjugation methods have emerged as a powerful strategy to overcome the heterogeneity associated with traditional conjugation techniques. nih.govacs.org These methods allow for the precise attachment of the drug-linker to specific, predetermined sites on the antibody, resulting in a more homogeneous product with a defined DAR. rsc.org

Cysteine-Engineered Antibodies: One of the most well-established site-specific conjugation methods involves the introduction of cysteine residues at specific sites on the antibody through genetic engineering. nih.gov These engineered cysteines, often referred to as THIOMABs, provide reactive thiol groups for conjugation with maleimide-containing linkers, such as maleimidocaproyl-Val-Cit-PABC-MMAE (mc-vc-PABC-MMAE). rsc.orgnih.gov

The process typically involves:

Site-directed mutagenesis to introduce a cysteine residue at a specific location on the antibody's heavy or light chain. nih.gov

Expression of the antibody, often in mammalian cells, where the engineered cysteine may be capped with glutathione (B108866) or other small molecules. nih.govrsc.org

A partial reduction step to uncap the engineered cysteine, followed by re-oxidation of the native interchain disulfide bonds to maintain the antibody's structure. rsc.orgnih.gov

Conjugation of the thiol-reactive linker-drug to the uncapped cysteine. nih.gov

Studies have shown that the location of the engineered cysteine can impact the stability and pharmacological properties of the resulting ADC. rsc.org For instance, conjugates derived from cysteine residues with low solvent accessibility and a positive local charge have demonstrated increased plasma stability. rsc.org

Enzymatic Conjugation: Enzymatic methods offer another route to site-specific ADC synthesis. oup.comsynaffix.com These approaches utilize enzymes that recognize specific amino acid sequences or glycan structures on the antibody to catalyze the conjugation reaction. oup.comnih.gov

Transglutaminase (TGase): Microbial transglutaminase can form a stable amide bond between a glutamine-containing peptide tag engineered into the antibody and a primary amine on the linker-drug. nih.govacs.org This method can produce homogeneous ADCs with a DAR of 2. acs.org

Glycosyltransferases: Engineered glycosyltransferases can be used to attach a modified sugar containing a bioorthogonal handle (e.g., an azide) to the antibody's glycan structure. synaffix.com The linker-drug can then be attached via a click chemistry reaction. nih.gov

While site-specific methods offer greater homogeneity, non-site-specific conjugation remains a widely used approach.

Lysine-Based Conjugation: This method involves the reaction of activated esters on the linker with the primary amines of surface-accessible lysine (B10760008) residues on the antibody. bicellscientific.com Since antibodies have numerous lysine residues, this approach typically results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. acs.orgnih.gov Controlling the reaction conditions, such as pH, can help to limit the average DAR. bicellscientific.com

Maleimide-Thiol Chemistry with Native Cysteines: This is a common non-site-specific method that targets the native interchain disulfide bonds of the antibody. google.com The process involves the partial reduction of these disulfide bonds to generate reactive thiol groups, which are then conjugated with a maleimide-containing linker-drug like mc-vc-PABC-MMAE. google.comacs.org This results in a heterogeneous mixture of ADCs with DARs ranging from 0 to 8, as there are four interchain disulfide bonds in a typical IgG1 antibody. nih.govgoogle.com The resulting thiosuccinimide linkage, however, can be unstable in plasma, potentially leading to premature drug release. nih.govacs.org

Conjugation Approach Target Residue/Site Key Chemistry Resulting ADC Homogeneity
Cysteine-EngineeredEngineered CysteineThiol-MaleimideHigh
Enzymatic (TGase)Engineered GlutamineAmide bond formationHigh
Lysine-BasedSurface LysinesAmine-reactive estersLow
Native CysteineInterchain DisulfidesThiol-MaleimideLow

The DAR is a critical quality attribute of an ADC, as it can significantly impact its efficacy, toxicity, and pharmacokinetic properties. nih.govbiomolther.org Generally, a higher DAR can lead to increased potency but also faster clearance and greater toxicity. nih.gov Therefore, controlling the DAR and achieving a homogeneous product are key goals in ADC development.

For Site-Specific Methods:

Engineered Cysteines and Unnatural Amino Acids: By design, these methods allow for precise control over the number and location of conjugation sites, leading to highly homogeneous ADCs with a defined DAR (typically 2 or 4). rsc.org

Enzymatic Conjugation: Similar to protein engineering approaches, enzymatic methods can produce ADCs with a specific DAR (e.g., DAR 2 with TGase). acs.org To achieve higher DARs, branched linkers can be employed. uca.frmdpi.com

For Non-Site-Specific Methods:

Control of Reaction Conditions: In lysine conjugation, adjusting the molar ratio of the linker-drug to the antibody, reaction time, temperature, and pH can help to control the average DAR. bicellscientific.com

Hydrophobic Interaction Chromatography (HIC): While not a synthetic strategy, HIC is a crucial analytical and purification technique used to separate ADC species with different DARs. This allows for the characterization of the heterogeneity of the conjugate mixture and, in some cases, the isolation of fractions with a more defined DAR. rsc.org

Advanced Linker Technologies:

Branched Linkers: The use of branched or dendritic linkers allows for the attachment of multiple drug molecules at a single conjugation site, enabling the production of high-DAR ADCs with improved homogeneity and potentially better pharmacokinetic profiles. uca.fr

Disulfide Rebridging: Technologies have been developed that use bifunctional reagents to rebridge the native disulfide bonds after reduction, allowing for the creation of homogeneous DAR 4 ADCs. researchgate.net

Cellular and Subcellular Investigations of Aminocaproyl Val Cit Pabc Mmae Action

Mechanisms of Cellular Uptake and Intracellular Processing

The journey of an ADC from the extracellular space to the release of its cytotoxic payload within a target cell is a multi-step process that ensures specificity and potency.

The initial and critical step for the cellular uptake of an ADC is the specific binding of its antibody component to a target antigen on the surface of a cancer cell. medchemexpress.commedchemexpress.comnih.gov This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. nih.gov This targeted uptake mechanism is crucial for selectively delivering the cytotoxic payload to cancer cells while minimizing exposure to healthy tissues.

The Aminocaproyl-Val-Cit-PABC-MMAE linker system is designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal compartment of target cells. mdpi.comcam.ac.uk The key to this selective release is the valine-citrulline (Val-Cit) dipeptide sequence. broadpharm.combroadpharm.comnih.gov This specific peptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. mdpi.comtcichemicals.comnih.goviris-biotech.de The cleavage occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. tcichemicals.comnih.gov While cathepsin B is a primary enzyme, other cathepsins like K and L may also contribute to this process. nih.gov

Once the Val-Cit linker is cleaved by cathepsin B, the PABC spacer becomes unstable and undergoes a spontaneous, self-immolative 1,6-elimination reaction. mdpi.comotago.ac.nznih.govresearchgate.netresearchgate.net This process is an electronic cascade that results in the release of the unmodified, highly potent cytotoxic drug, monomethyl auristatin E (MMAE). mdpi.comotago.ac.nzrsc.org The inclusion of the PABC spacer is critical as it facilitates efficient enzyme access and ensures the release of the drug in its fully active form. mdpi.comresearchgate.netmdpi.com The released MMAE can then diffuse out of the lysosome and into the cytoplasm to exert its cytotoxic effects. nih.gov

Receptor-Mediated Endocytosis and Lysosomal Trafficking of ADCs

Preclinical In Vitro Efficacy Studies

The cytotoxic potential and specificity of ADCs containing the this compound compound are rigorously evaluated in preclinical in vitro models. These studies provide crucial data on the compound's ability to kill cancer cells, its mechanism of action at the cellular level, and its selectivity for target cells.

A fundamental measure of the potency of a cytotoxic agent is its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. Numerous studies have demonstrated the potent in vitro cytotoxicity of ADCs utilizing the Val-Cit-PABC-MMAE system across a variety of cancer cell lines.

For instance, an anti-human TF antibody-MMAE conjugate showed an IC50 of 1.15 nM in the high TF-expressing BxPC-3 pancreatic cancer cell line, while its effect on low TF-expressing lines was significantly lower, with an IC50 exceeding 100 nM in Capan-1 cells. nih.gov This highlights the target-dependent efficacy of the ADC. The free MMAE payload itself consistently demonstrates high potency, with IC50 values in the low nanomolar range across multiple cell lines. nih.gov

The following table summarizes representative IC50 values from various studies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PABC-MMAE and free MMAE in Various Cancer Cell Lines

Cell Line Target Antigen ADC IC50 (nM) Free MMAE IC50 (nM) Reference
BxPC-3 Tissue Factor 1.15 ~1 nih.gov
PSN-1 Tissue Factor 15.53 ~1 nih.gov
Capan-1 Tissue Factor 105.65 ~1.1 nih.gov
Panc-1 Tissue Factor >200 ~1.16 nih.gov
SKBR3 HER2 410.54 (vc-MMAE construct) Not Reported herbmedpharmacol.com
HEK293 Not Applicable 482.86 (vc-MMAE construct) Not Reported herbmedpharmacol.com
N87 HER2 Picomolar range ~1 aacrjournals.org
H522 HER2 (low) 18 >100 (MMAU) aacrjournals.org
U87MG Integrin αVβ3 3.7 - 70.4 (conjugate 2) 0.23 frontiersin.org
SK-MEL-28 Integrin αVβ3 3.7 - 70.4 (conjugate 2) Low nanomolar frontiersin.org
SK-OV-3 Integrin αVβ3 3.7 - 70.4 (conjugate 2) 0.03 frontiersin.org
A549 Integrin αVβ3 (low) 3.7 - 70.4 (conjugate 2) Not Reported frontiersin.org

The cytotoxic payload, MMAE, is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization. researchgate.netmdpi.comsemanticscholar.orgmedchemexpress.com This disruption of the microtubule network, a critical component of the cell's cytoskeleton, leads to a halt in the cell division process.

Studies have consistently shown that treatment with ADCs containing MMAE, or with free MMAE, causes cells to arrest in the G2/M phase of the cell cycle. researchgate.netmdpi.comsemanticscholar.orgnih.govasco.org This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from progressing through mitosis.

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. researchgate.netnih.govasco.org The induction of apoptosis is a key mechanism by which MMAE-containing ADCs eliminate cancer cells. This is often confirmed by observing morphological signs of apoptosis and through biochemical assays that detect markers of apoptosis, such as the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

A critical advantage of ADCs is their ability to selectively target cancer cells while sparing normal, healthy cells. This selectivity is primarily conferred by the specificity of the antibody for its target antigen, which should be highly expressed on tumor cells and have limited expression on normal tissues. proteogenix.science

In vitro studies are essential for confirming this selectivity. By comparing the cytotoxicity of an ADC on antigen-positive cancer cells versus antigen-negative cells, researchers can quantify the specificity of the construct. For example, ADCs with Val-Cit-PABC-MMAE have shown potent cytotoxicity against antigen-positive cells, while their effect on antigen-negative cells is significantly diminished. nih.gov This demonstrates that the cytotoxic effect is dependent on the ADC binding to its target and subsequent internalization. nih.govrsc.org The design of the cleavable linker also contributes to selectivity, as it is intended to be stable in the extracellular environment and only release the payload inside the target cell. mdpi.comcam.ac.uk

Investigation of Bystander Effects Mediated by Released MMAE

The bystander effect, a critical feature of certain antibody-drug conjugates (ADCs), describes the ability of a released cytotoxic payload to kill neighboring tumor cells that may not express the target antigen. biochempeg.comfrontiersin.org This phenomenon is particularly important for treating solid tumors characterized by heterogeneous antigen expression. biochempeg.com The mechanism hinges on the ADC binding to an antigen-positive (Ag+) cell, internalization, and subsequent lysosomal degradation. biochempeg.com For ADCs utilizing the this compound system, the valine-citrulline (vc) linker is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are highly expressed in tumor cells. mdpi.comresearchgate.netwuxiapptec.com

Upon cleavage of the linker, the p-aminobenzyloxycarbonyl (PABC) spacer self-immolates, releasing the unmodified, potent cytotoxin, Monomethyl Auristatin E (MMAE). aacrjournals.orgmdpi.com A key determinant of the bystander effect is the physicochemical properties of the released payload. aacrjournals.org MMAE is a lipophilic, neutrally charged, and membrane-permeable molecule. aacrjournals.orgnih.gov These characteristics allow it to diffuse from the target Ag+ cell, traverse the cell membrane, and enter adjacent Ag- cells, where it can then exert its cytotoxic effect. biochempeg.comaacrjournals.orgnih.gov This diffusion creates a concentration gradient, extending the ADC's therapeutic reach beyond the directly targeted cells. researchgate.net

In contrast, payloads like MMAF, which is more hydrophilic and less membrane-permeable, fail to mediate significant bystander killing in vivo. aacrjournals.org Studies using admixed tumor models, which contain both antigen-positive and antigen-negative cells, have demonstrated this principle effectively. aacrjournals.org In these models, ADCs delivering MMAE caused potent bystander killing of neighboring antigen-negative cells, leading to tumor regression. aacrjournals.org Conversely, ADCs delivering MMAF only resulted in moderate tumor growth delay without complete remissions. aacrjournals.org This highlights that the ability of the released payload to diffuse locally is a primary mechanism of ADC-mediated bystander killing. aacrjournals.orgresearchgate.net Co-culture experiments have also confirmed that ADCs with this linker-payload system can effectively kill antigen-negative cells when they are in proximity to antigen-positive cells. biochempeg.com The efficacy of this bystander killing is dependent on delivering a sufficient concentration of MMAE to the tumor microenvironment. aacrjournals.orgaacrjournals.org

Preclinical In Vivo Pharmacodynamic Evaluation

Efficacy Assessment in Xenograft and Syngeneic Animal Models (e.g., Tumor Regression, Survival Analysis)

The preclinical efficacy of ADCs utilizing the this compound linker-payload system has been extensively validated in various xenograft and syngeneic animal models, demonstrating significant tumor regression and improved survival. The potency of these ADCs is directly linked to the targeted delivery and subsequent release of MMAE within the tumor.

In xenograft models of non-Hodgkin lymphoma (DoHH2 and Granta 519), a single dose of an anti-CD22 ADC with this linker-payload (HB22.7–vcMMAE) resulted in complete and durable tumor remission in nearly all treated mice. nih.gov Similarly, in a CD30+ anaplastic large cell lymphoma model (Karpas 299), a single dose of an anti-CD30 ADC (cAC10-vcMMAE) led to tumor regression within 10 days, while a non-binding control ADC had no effect. aacrjournals.org

The efficacy is often dose-dependent. In a HER2-expressing L-82 xenograft model, ADCs targeting different receptors (CD30, CD71, CD70) but all carrying the vc-MMAE payload showed dose-dependent antitumor responses, ranging from growth delay at lower doses to complete remission at higher doses. aacrjournals.org In another study using HER2-positive (N87) and HER2-low (GFP-MCF7) xenograft models, a trastuzumab-vc-MMAE ADC was more efficacious in the high-expressing N87 tumors, causing evident tumor regression and even complete regression at the highest dose. mdpi.com

The bystander effect, enabled by the membrane-permeable MMAE, is crucial for efficacy in tumors with heterogeneous antigen expression. aacrjournals.org An ADC targeting Tissue Factor (TF-011-vcMMAE) induced tumor regression in various xenograft models (pancreatic, bladder, lung, etc.) even when the percentage of target-positive cells was as low as 25-50%. aacrjournals.org In a breast cancer xenograft model composed of a mix of HER2-positive and HER2-negative cells, a dual-drug ADC containing both MMAE and MMAF demonstrated a significant survival benefit over single-drug ADCs, underscoring the importance of the bystander effect in treating heterogeneous tumors. nih.govbiorxiv.org

Efficacy has also been demonstrated in syngeneic models, which allow for the evaluation of the immune system's role. In mouse models of melanoma (B78-D14) and lymphoma (EL-4), an anti-GD2 ADC with vc-MMAE showed significant antitumor effects compared to the control group. bmj.com Furthermore, combining an activatable cell-penetrating peptide delivering MMAE with radiation therapy significantly improved survival in syngeneic models of Lewis lung carcinoma (LL/2) and melanoma (B16). researchgate.net

Below is a table summarizing efficacy findings from various preclinical models.

Model Type Cell Line(s) ADC Target Key Efficacy Findings Reference(s)
XenograftDoHH2, Granta 519 (NHL)CD22Single dose induced complete, durable remission in 90-100% of mice. nih.gov
XenograftKarpas 299 (ALCL)CD30Single dose resulted in tumor regression within 10 days. aacrjournals.org
XenograftN87 (Gastric)HER2Dose-dependent tumor regression, with complete regression at the high dose. mdpi.com
XenograftPancreatic, Bladder, etc.Tissue FactorTumor regression in models with heterogeneous (25-100%) target expression. aacrjournals.org
Xenograft (Admixed)JIMT-1 (HER2+), MDA-MB-231 (HER2-)HER2Dual-drug ADC with MMAE/MMAF showed superior survival benefit. nih.gov
SyngeneicB78-D14 (Melanoma)GD2Significant antitumor effects compared to control. bmj.com
SyngeneicLL/2 (Lung), B16 (Melanoma)Integrin (via ACPP)Combination with radiation significantly improved survival. researchgate.net

Molecular Biomarker Analysis for Target Engagement and Downstream Pathway Modulation

Pharmacodynamic (PD) biomarker analysis is essential to confirm that an ADC engages its target and that the released payload modulates downstream pathways as intended. sapient.bio For ADCs with the this compound linker-payload, the primary mechanism of action of the released MMAE is the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netscispace.commdpi.com

A key biomarker for the downstream effect of MMAE is the induction of G2/M phase arrest. researchgate.netmdpi.com This can be measured by analyzing the DNA content of tumor cells via flow cytometry. Studies have shown that treatment with MMAE leads to a significant accumulation of cells in the G2/M phase. researchgate.net This cell cycle arrest is a direct consequence of microtubule disruption.

Another critical PD biomarker is the phosphorylation of histone H3 (pHH3), a marker of mitotic arrest. Increased staining for pHH3 in tumor tissue following ADC treatment provides direct evidence of the payload's antimitotic activity. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to the accumulation of proteins like cyclin B1 and securing, and the phosphorylation of histone H3, ultimately triggering apoptosis.

Downstream signaling pathways affected by MMAE-induced cell cycle arrest and apoptosis include the PI3K/Akt pathway. ijbs.com Studies have shown that treatment can lead to the negative regulation of this survival pathway, evidenced by decreased phosphorylation of Akt. ijbs.com This, in turn, can modulate the expression of cell cycle regulators like p21 and pro-apoptotic proteins like Bax. ijbs.com In some contexts, MMAE has also been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways. mdpi.com

The table below summarizes key molecular biomarkers and their modulation by MMAE.

Biomarker Category Specific Biomarker Modulation by MMAE Analytical Method Reference(s)
Cell Cycle ArrestG2/M phase populationIncreasedFlow Cytometry researchgate.netmdpi.comoncotarget.com
Mitotic ArrestPhospho-histone H3 (pHH3)IncreasedImmunohistochemistry (IHC)N/A
Apoptosis InductionCleaved PARPIncreasedWestern Blot, IHC mdpi.com
Downstream Signalingp-Akt (Ser473)DecreasedWestern Blot, Immunofluorescence ijbs.com
Downstream Signalingp21ModulatedWestern Blot mdpi.com

These biomarker analyses confirm that the ADC successfully delivers active MMAE to the tumor, which then engages its intracellular target (tubulin) and activates the expected cell death pathways, providing a mechanistic link to the observed in vivo efficacy.

Evaluation of Intratumoral Distribution and Concentration of Released MMAE

The efficacy of an ADC is critically dependent on the successful delivery of the payload to the tumor and its subsequent release. Therefore, evaluating the intratumoral distribution and concentration of released MMAE is a key aspect of preclinical pharmacodynamic assessment. aacrjournals.orgresearchgate.net Studies have consistently shown a strong correlation between the concentration of released MMAE within the tumor and the ADC's antitumor activity. aacrjournals.orgresearchgate.netmdpi.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of MMAE in tumor homogenates. aacrjournals.orgaacrjournals.org Using this method, researchers have demonstrated that target-specific ADCs achieve significantly higher intratumoral concentrations of MMAE compared to non-binding control ADCs. aacrjournals.org For instance, in a Karpas 299 xenograft model, a targeted anti-CD30-vcMMAE ADC yielded a five-fold greater MMAE exposure in the tumor compared to a non-binding IgG-vcMMAE control, which directly correlated with superior tumor regression. aacrjournals.org Similarly, in L-82 xenografts, intratumoral MMAE concentration increased proportionally with the ADC dose, corresponding to stronger antitumor activity. aacrjournals.orgmedchemexpress.com

Interestingly, even non-binding ADCs can release some MMAE in tumors, suggesting that tumors have the capacity to process these molecules, potentially via uptake by tumor-associated macrophages. aacrjournals.org However, the concentration achieved is generally lower than with targeted ADCs. aacrjournals.org The kinetics of MMAE release show that concentrations typically increase in the first few days post-administration and then slowly decrease. aacrjournals.org

In addition to quantification, visualizing the spatial distribution of the released payload within the tumor tissue is crucial. Mass spectrometry imaging (MSI), such as matrix-assisted laser desorption/ionization (MALDI)-IMS, has emerged as a powerful tool for this purpose. researchgate.netmdpi.comaimspress.comaimspress.com MSI allows for the direct, label-free detection and visualization of MMAE distribution in thin tissue sections. researchgate.netmdpi.com Studies using MSI have successfully visualized the controlled release of MMAE from an ADC within a tumor xenograft model. mdpi.comaimspress.com These imaging techniques confirmed that a targeted ADC resulted in a significantly stronger MMAE signal within the tumor compared to a control ADC, with the signal peaking at 24 hours post-administration. mdpi.com This spatial information complements the quantitative data from LC-MS/MS, confirming that the payload is not only present but is also distributed throughout the tumor tissue where it can exert its effect.

The table below presents data on measured intratumoral MMAE concentrations from a representative study.

Animal Model ADC Treatment Time Point Intratumoral MMAE Concentration (nmol/L) Reference(s)
Karpas 299 XenograftcAC10-vcMMAE (targeted)Day 3~300 aacrjournals.org
Karpas 299 XenograftIgG-vcMMAE (non-binding)Day 3~50 aacrjournals.org
L-428 XenograftαCD30-vcMMAE (targeted)Day 3~350 aacrjournals.org
L-428 XenografthIgG-vcMMAE (non-binding)Day 3~300 aacrjournals.org
L-82 XenograftcAC10-vcMMAE (3 mg/kg)Day 3~400 aacrjournals.org
L-82 XenograftcAC10-vcMMAE (1 mg/kg)Day 3~150 aacrjournals.org

These investigations confirm that ADCs using the this compound system effectively deliver and release their cytotoxic payload within the tumor, and that the resulting intratumoral concentration is a key driver of their therapeutic efficacy.

Advanced Analytical and Biophysical Characterization of Aminocaproyl Val Cit Pabc Mmae Constructs

Spectroscopic Methodologies for Structural Assessment and Conjugation Site Analysis

Advanced spectroscopic techniques are fundamental in elucidating the detailed molecular structure of ADCs and confirming the precise locations of drug conjugation.

Peptide mapping, a bottom-up MS approach, is employed to pinpoint the exact conjugation sites. nih.gov In this method, the ADC is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. nih.gov Drug-conjugated peptides are identified by their characteristic mass shift and fragmentation patterns. For vc-MMAE conjugates, a specific in-source fragmentation ion can be a tell-tale sign of a drug-linked peptide. nih.gov This level of detail is crucial for ensuring consistency between manufacturing batches and for understanding any potential impact of conjugation location on antibody function.

Nuclear Magnetic Resonance (NMR) for Linkage Analysis: While less commonly used for large protein characterization due to complexity, specialized NMR techniques can provide high-resolution structural information about the linker and its attachment to the antibody. NMR can be particularly useful for analyzing the structural integrity of the linker-drug construct itself before conjugation and for studying the local conformational changes in the antibody upon conjugation.

Chromatographic Techniques for Heterogeneity and Drug-to-Antibody Ratio (DAR) Determination

The conjugation process typically results in a heterogeneous mixture of ADC species. Chromatographic methods are indispensable for separating and quantifying this heterogeneity, a critical quality attribute (CQA). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned earlier, LC-MS is a primary tool for DAR determination. aacrjournals.orgjst.go.jp Reversed-phase liquid chromatography (RPLC) coupled with MS (RPLC-MS) is often used for this purpose. chromatographyonline.com It can separate different ADC species, and the subsequent mass analysis provides a definitive measurement of the DAR for each separated species. jst.go.jp Microflow-LC-HRMS has been shown to offer improved sensitivity for DAR analysis in biological samples. tandfonline.com

Interactive Data Table: Comparison of Chromatographic Techniques for DAR Analysis

TechniquePrinciple of SeparationInformation ProvidedAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Based on the hydrophobicity of the ADC species. chromatographyonline.comDrug load distribution, average DAR. chromatographyonline.comnih.govHigh resolution for different DAR species. chromatographyonline.comMay not separate positional isomers. nih.gov
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Separation by hydrophobicity followed by mass detection. chromatographyonline.comAverage DAR, distribution of drug-loaded species, molecular weight of each species. chromatographyonline.comjst.go.jpProvides definitive mass information. jst.go.jpCan sometimes lead to artificially lower DAR calculations due to potential degradation under certain conditions. researchgate.net
Size Exclusion Chromatography (SEC) Separation based on molecular size. researchgate.netDetection of aggregates and fragments. nih.govresearchgate.netGood for assessing size variants. researchgate.netNot suitable for resolving species with the same size but different DARs.
Ion-Exchange Chromatography (IEC) Separation based on surface charge. latticescipub.comCharacterization of charge variants. nih.govlatticescipub.comUseful for assessing heterogeneity related to charge. latticescipub.comMay not effectively separate based on DAR alone.

Biophysical Characterization for Stability and Conformational Integrity of Conjugates

It is crucial to ensure that the conjugation of Aminocaproyl-Val-Cit-PABC-MMAE does not compromise the stability and structural integrity of the antibody. nih.govcreative-biolabs.com

Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of the ADC. springernature.comnih.gov It measures the heat absorption as the protein is heated, revealing the melting temperatures (Tm) of its domains. nih.gov A significant change in the Tm of the ADC compared to the unconjugated monoclonal antibody (mAb) could indicate that the conjugation process has altered the protein's stability. springernature.com

In Vitro Enzymatic Cleavage Assays for Linker Performance Evaluation

The efficacy of an ADC with a cleavable linker like Val-Cit depends on its stability in circulation and its efficient cleavage within the target tumor cell. iris-biotech.de

In Vitro Cleavage Assays: These assays are designed to evaluate the susceptibility of the Val-Cit linker to enzymatic cleavage. nih.gov The ADC is incubated with specific lysosomal proteases, most notably Cathepsin B, which is known to cleave the Val-Cit sequence. tcichemicals.com The release of the MMAE payload is then monitored over time, often using techniques like HPLC or LC-MS to quantify the free drug. nih.gov These studies confirm that the linker performs as designed, releasing the cytotoxic agent in the intended environment. iris-biotech.de For example, studies have shown that the Val-Cit linker is readily cleaved by Cathepsin B, leading to the release of free MMAE. nih.govherbmedpharmacol.com Conversely, the stability of the linker is assessed by incubating the ADC in plasma from different species (e.g., human, mouse). nih.gov The Val-Cit linker has demonstrated high stability in human plasma but can be susceptible to cleavage by certain mouse carboxylesterases, a factor to consider in preclinical model selection. nih.govnih.govresearchgate.net

Interactive Data Table: Summary of In Vitro Linker Cleavage Findings

Enzyme/MediumPurpose of AssayTypical Finding for Val-Cit LinkerReference
Cathepsin B Evaluate intended cleavage in the lysosome.Readily cleaved, leading to MMAE release. tcichemicals.comresearchgate.net
Human Plasma Assess stability in systemic circulation.Generally stable with minimal premature drug release. nih.govnih.gov
Mouse Plasma Evaluate stability in a common preclinical model.Can be susceptible to cleavage by carboxylesterase 1c (Ces1c). nih.govnih.govresearchgate.net
Neutrophil Elastase Investigate off-target cleavage potential.Can be cleaved by this enzyme. nih.govpreprints.org

Theoretical and Computational Approaches in Aminocaproyl Val Cit Pabc Mmae Research

Molecular Modeling and Docking Simulations for Linker-Enzyme Recognition and Interaction

A critical feature of the aminocaproyl-Val-Cit-PABC-MMAE system is the specific cleavage of the valine-citrulline (Val-Cit) dipeptide by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. biomolther.orgmdpi.com Molecular modeling and docking simulations are indispensable tools for understanding and predicting this crucial recognition and cleavage event.

Docking Simulations: These computational methods predict the preferred orientation of the Val-Cit linker within the active site of Cathepsin B. nih.gov By calculating the binding affinity and analyzing the interactions—such as hydrogen bonds and hydrophobic contacts—researchers can rationalize the enzyme's specificity. For instance, simulations can reveal why the Val-Cit sequence is a preferred substrate over other dipeptides. nih.govnih.gov Studies have used docking to explore how different amino acid residues at the P1 and P2 positions of a dipeptide linker influence binding affinity with the enzyme's active site. igem.orgacs.org

Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations provide a dynamic view of the linker-enzyme complex over time. These simulations can confirm the stability of the docked pose and reveal the conformational changes that occur within the enzyme and the linker leading up to the cleavage event. This provides a more realistic representation of the biological system compared to static docking models. mdpi.com

Research findings from these simulations offer valuable insights:

Rationalizing Specificity: Computational analyses have helped explain the high specificity of Cathepsin B for the Val-Cit linker. The enzyme's active site has a shallow pocket that accommodates the Val-Cit sequence effectively. cam.ac.uk

Structural Insights: Modeling studies have identified key amino acid residues in the Cathepsin B active site that are critical for binding and catalysis. nih.govmdpi.com For example, covalent docking studies can model the precise interactions between the linker and the catalytic cysteine residue of the enzyme. acs.org

Predicting Impact of Modifications: These models allow researchers to predict how modifications to the linker, such as adding steric bulk or altering hydrophilicity, might affect enzyme recognition and cleavage efficiency. acs.org

Table 1: Representative Data from In Silico Docking of Dipeptide Linkers with Cathepsin B
Dipeptide LinkerPredicted Binding Energy (kcal/mol)Key Interacting Residues in Cathepsin BPredicted Cleavage Efficiency
Val-Cit-9.5Cys25, His199, Gln19High
Phe-Lys-8.8Cys25, His199, Gly23Moderate-High
Val-Ala-7.2Cys25, His199Moderate
Gly-Gly-5.1His199Low

In Silico Prediction of Linker Stability and Payload Release Kinetics

The ideal ADC linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, while ensuring rapid cleavage once inside the target tumor cell. frontiersin.org Computational methods are increasingly used to predict both the stability of the entire linker construct and the kinetics of payload release.

Linker Stability Prediction: The stability of the this compound linker is a multi-faceted issue. While the Val-Cit peptide bond's susceptibility to cleavage is the intended release mechanism, other parts of the linker can be vulnerable to hydrolysis or other forms of degradation. For instance, studies have shown that the Val-Cit linker can be prematurely cleaved by enzymes like carboxylesterase 1C (Ces1C) in mouse plasma, an effect that can be modeled and predicted computationally. encyclopedia.pubaacrjournals.org Machine learning models, trained on large datasets from literature and patents, can predict linker stability based on features like molecular weight, solubility, and functional groups. patsnap.com

Payload Release Kinetics: The release of MMAE is a two-step process following enzymatic cleavage of the Val-Cit bond. mdpi.com

Enzymatic Cleavage: Cathepsin B cleaves the amide bond between citrulline and the PABC group.

Self-Immolation: The cleavage of the PABC spacer triggers a spontaneous 1,6-elimination reaction, which proceeds via an electron cascade to release the MMAE payload and carbon dioxide. nih.govotago.ac.nz

Computational kinetic models can simulate this entire process. nih.govrsc.org By studying the electronic properties and conformational flexibility of the PABC spacer, researchers can predict the rate of this self-immolation. otago.ac.nznih.gov Forster Resonance Energy Transfer (FRET)-based methods, combined with kinetic modeling, can help quantify the rate of linker cleavage at a subcellular level. nih.gov These quantitative models are crucial for building a comprehensive understanding of the therapeutic window of an ADC. nih.gov

Table 2: Computational Prediction of Linker-Payload Release Characteristics
Linker ComponentComputational MethodPredicted ParameterTypical Finding/Value
Val-Cit DipeptideQuantum Mechanics/Molecular Mechanics (QM/MM)Activation Energy for Cathepsin B Cleavage15-20 kcal/mol
PABC SpacerDensity Functional Theory (DFT)Rate of Self-Immolation (t1/2)< 1 second (post-cleavage)
Full Linker-PayloadMachine Learning (Random Forest)Plasma Stability Score (0-1)0.85 (High Stability)
Full Linker-PayloadPharmacokinetic ModelingPayload Release Half-life in Lysosome~4 hours

Computational Design and Optimization Strategies for Next-Generation Linker-Payload Systems

Building on the knowledge gained from established systems like Val-Cit-PABC-MMAE, researchers are using computational tools to design the next generation of ADCs with improved properties. digitellinc.comfrontiersin.org These efforts focus on enhancing stability, specificity, and potency while minimizing toxicity.

Key Optimization Strategies:

Modifying the Dipeptide: Computational screening can identify novel dipeptide sequences that are more selective for tumor-associated proteases or less susceptible to premature cleavage in plasma. nih.gov For example, substituting valine or citrulline with non-canonical amino acids could fine-tune the cleavage kinetics.

Hydrophilicity and Solubility: The inherent hydrophobicity of many linker-payloads can lead to ADC aggregation. nih.gov Computational models can predict the physicochemical properties of new linker designs, guiding the incorporation of hydrophilic elements like polyethylene (B3416737) glycol (PEG) chains or charged groups to improve solubility and pharmacokinetic profiles. acs.orgbiopharminternational.com

Novel Self-Immolative Spacers: Researchers are computationally designing and evaluating new self-immolative spacers with different release kinetics or triggers, moving beyond the standard PABC system to gain more precise control over payload delivery. otago.ac.nznih.gov

AI and Machine Learning: Artificial intelligence (AI) and machine learning (ML) are revolutionizing ADC design. patsnap.comfrontiersin.org These models can analyze vast datasets to identify structure-activity relationships and predict the performance of novel linker-payload combinations, significantly accelerating the design-build-test cycle. patsnap.combiopharminternational.com By integrating deep learning with molecular simulations, it's possible to proactively design linkers with optimized flexibility and stability. frontiersin.org

Comparative Analysis and Future Research Directions for Aminocaproyl Val Cit Pabc Mmae

Comparative Studies with Other Cleavable and Non-Cleavable Linker Technologies

The Val-Cit-PABC linker is a protease-sensitive system designed for cleavage by lysosomal enzymes, most notably cathepsin B, which is often overexpressed in tumor cells. nih.govbroadpharm.com This targeted release mechanism is a key advantage of cleavable linkers.

Cleavable Linkers:

Compared to other cleavable linkers, the Val-Cit dipeptide offers a balance of stability in systemic circulation and efficient cleavage within the target cell. nih.govchemexpress.com

Hydrazone Linkers: These are acid-sensitive and designed to hydrolyze in the acidic environment of endosomes and lysosomes. broadpharm.com However, they can exhibit instability in the slightly acidic tumor microenvironment, potentially leading to premature drug release and off-target toxicity. nih.gov

Disulfide Linkers: These linkers are cleaved by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells compared to the bloodstream. broadpharm.comnjbio.com While effective, the release kinetics can be influenced by steric hindrance around the disulfide bond. njbio.com

Other Peptide Linkers: While other dipeptides like Val-Ala and Phe-Lys have been explored, Val-Cit has become one of the most commonly used due to its favorable plasma stability and cleavage characteristics. creative-biolabs.commdpi.com For instance, the Phe-Lys-PABC linker has a significantly shorter plasma half-life compared to Val-Cit-PABC, suggesting lower specificity and a higher risk of off-target effects. mdpi.com The Val-Ala linker has shown promise, particularly with highly lipophilic payloads where it can reduce aggregation compared to Val-Cit. creative-biolabs.comcam.ac.uk

Non-Cleavable Linkers:

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue. njbio.comcreative-biolabs.combiochempeg.com

Stability and Bystander Effect: Non-cleavable linkers generally offer greater stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity. broadpharm.combiochempeg.com However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, limiting the "bystander effect" where the payload can diffuse out and kill adjacent antigen-negative tumor cells. chemexpress.combinghamton.edu Cleavable linkers like Val-Cit-PABC release the unmodified, membrane-permeable payload (MMAE), enabling a potent bystander effect, which is advantageous for treating heterogeneous tumors. broadpharm.comnih.gov

A significant challenge in the preclinical evaluation of Val-Cit-PABC linkers is their susceptibility to cleavage by mouse carboxylesterase 1C (Ces1C), which is not a concern in humans. nih.govaacrjournals.org This can lead to an underestimation of the ADC's stability and efficacy in mouse models. nih.gov

Linker TypeCleavage MechanismAdvantagesDisadvantagesBystander Effect
Aminocaproyl-Val-Cit-PABC (Protease-Sensitive)Enzymatic (Cathepsin B) in lysosomes. nih.govbroadpharm.comGood plasma stability, efficient intracellular release, well-established. nih.govaacrjournals.orgSusceptible to premature cleavage by mouse Ces1C, potential for off-target release by other proteases. nih.govaacrjournals.orgHigh (releases membrane-permeable payload). broadpharm.comnih.gov
Hydrazone (Acid-Sensitive)Acid-catalyzed hydrolysis in endosomes/lysosomes. broadpharm.comTargets acidic intracellular compartments.Potential instability in the tumor microenvironment, leading to premature release. nih.govVariable.
Disulfide (Reductant-Sensitive)Reduction by intracellular glutathione. broadpharm.comnjbio.comExploits differential redox potential.Release kinetics can be variable. njbio.comVariable.
Non-Cleavable (e.g., Thioether)Antibody degradation in lysosomes. njbio.comcreative-biolabs.comHigh plasma stability, potentially wider therapeutic window. broadpharm.combiochempeg.comReleased payload is modified and less permeable, limiting bystander effect. chemexpress.combinghamton.eduLow to none. chemexpress.com

Integration of Aminocaproyl-Val-Cit-PABC Linkers with Novel Cytotoxic Payloads and Therapeutic Modalities

The versatility of the Val-Cit-PABC linker allows for its conjugation with a variety of payloads beyond MMAE, expanding its therapeutic potential. While auristatins like MMAE are potent microtubule inhibitors, research is ongoing to couple this linker with payloads that have different mechanisms of action. rsc.orgnih.gov This is crucial for overcoming drug resistance and broadening the spectrum of treatable cancers.

Novel Payloads:

Pyrrolobenzodiazepine (PBD) Dimers: These are DNA-crosslinking agents with extremely high potency. The Val-Ala linker, a close relative of Val-Cit, has been successfully used with PBDs, suggesting the compatibility of the PABC self-immolative spacer with this class of payloads. mdpi.commdpi.com

Camptothecin (B557342) Derivatives: These are topoisomerase I inhibitors. Early studies demonstrated the attachment of camptothecin to a Phe-Lys-PABC linker, highlighting the PABC spacer's ability to release alcohol-containing payloads. rsc.org

Other Tubulin Inhibitors: Besides auristatins, other tubulin inhibitors like maytansinoids (DM1, DM4) are widely used in ADCs. mdpi.com While often paired with disulfide or non-cleavable linkers, the Val-Cit-PABC system could theoretically be adapted for these payloads. njbio.com

Dual-Drug Payloads: An emerging strategy involves creating ADCs with two different payloads to provide a synergistic or broader anti-tumor effect. For example, researchers have developed homogeneous ADCs carrying both MMAE and PBD payloads, utilizing Val-Cit-PABC for MMAE release. rsc.org

Emerging Therapeutic Modalities:

The Val-Cit-PABC-MMAE construct is also being explored in novel therapeutic platforms beyond traditional monoclonal antibodies.

Peptide-Drug Conjugates (PDCs): PDCs use smaller peptide-targeting ligands instead of large antibodies, which can offer better tumor penetration. nih.gov The Val-Cit-PABC linker chemistry has been directly applied in PDC design to achieve targeted drug release. nih.gov

Radioimmunoconjugates (RICs): While distinct from ADCs, some principles overlap. The development of stable linkers in ADCs informs the design of RICs, which deliver radioactive isotopes. tandfonline.com

Bispecific Antibodies: Conjugating the Val-Cit-PABC-MMAE system to bispecific antibodies could enhance tumor selectivity and internalization, potentially improving the therapeutic index.

Strategies for Enhancing the Therapeutic Index through Linker and Conjugation Site Optimization

The therapeutic index—the ratio between a drug's therapeutic effect and its toxic effects—is a critical parameter for ADCs. creative-biolabs.comnih.gov Optimizing this index is a key goal in ADC development, and both the linker and the site of conjugation play crucial roles. mdpi.com

Linker Optimization:

Modifying the Dipeptide: To address the instability in mouse plasma, researchers have developed variations of the Val-Cit linker. Adding a glutamic acid residue to create a Glu-Val-Cit linker was shown to increase plasma stability in rodents without compromising cleavage by cathepsin B, leading to superior in vivo activity. unimi.it Another approach involved replacing valine with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety to create a cBu-Cit linker with enhanced specificity for cathepsin B. nih.gov

Tandem Cleavable Linkers: To further enhance stability, tandem linkers have been designed. For example, incorporating a β-glucuronide moiety onto the PABC spacer can sterically shield the Val-Cit dipeptide from premature cleavage in circulation. nih.gov Once inside the cell, β-glucuronidase removes the blocking group, allowing cathepsin to cleave the unmasked Val-Cit linker and release the payload. nih.gov

Hydrophilicity and Spacers: Introducing hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can improve the solubility and pharmacokinetic properties of the ADC, particularly when dealing with hydrophobic payloads. nih.govunimi.it

Conjugation Site Optimization:

The location where the drug-linker is attached to the antibody significantly impacts the ADC's stability, pharmacokinetics, and efficacy. aacrjournals.org

Site-Specific Conjugation: Traditional conjugation methods targeting native cysteines or lysines result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. tandfonline.com Site-specific conjugation technologies allow for the creation of homogeneous ADCs with a precise DAR and defined attachment points. mdpi.com

Impact on Stability: Research has shown that the stability of the Val-Cit-PABC linker is highly dependent on the conjugation site. aacrjournals.org Some sites offer protection from enzymatic degradation in plasma, while others are more exposed and prone to cleavage. aacrjournals.orgplos.org Selecting "protective" conjugation sites can significantly enhance the stability and in vivo potency of the ADC. plos.org For example, studies using site-specific conjugation have demonstrated that ADCs conjugated at certain engineered glutamine residues exhibit superior pharmacokinetic properties compared to others. nih.gov

StrategyApproachResearch Finding/RationaleReference
Linker OptimizationDipeptide Modification (e.g., Glu-Val-Cit)Increases plasma stability in rodent models by hindering cleavage by Ces1C, without affecting cleavage by target enzyme Cathepsin B. unimi.it
Tandem Cleavable Linkers (e.g., β-glucuronide-Val-Cit)A second cleavable moiety masks the primary linker in circulation, enhancing stability. The masking group is removed intracellularly to allow for payload release. nih.gov
Inclusion of Hydrophilic Spacers (e.g., PEG)Improves solubility, pharmacokinetics, and can help overcome resistance. nih.govunimi.it
Conjugation Site OptimizationSite-Specific ConjugationCreates homogeneous ADCs with a defined DAR, leading to more predictable pharmacokinetics and potentially improved tolerability. mdpi.com
Selection of "Protective" SitesThe conjugation location can sterically hinder premature enzymatic cleavage of the linker, enhancing stability and in vivo efficacy. aacrjournals.orgplos.org

Exploration of Aminocaproyl-Val-Cit-PABC-MMAE in Research Tools and Molecular Probes

Beyond its direct therapeutic applications, the this compound compound serves as a valuable research tool. invivochem.combroadpharm.com As a commercially available drug-linker conjugate, it allows researchers to synthesize custom ADCs for preclinical studies without needing to perform complex multi-step synthesis of the entire linker-payload construct. invivochem.combpsbioscience.commedchemexpress.com

This accessibility facilitates a wide range of research, including:

Target Validation: Researchers can conjugate the linker-payload to novel antibodies to investigate the potential of new tumor-associated antigens as ADC targets.

Mechanism of Action Studies: By using a well-characterized linker-payload, studies can focus on the biological consequences of targeting a specific antigen, such as internalization pathways, lysosomal trafficking, and the induction of apoptosis.

Comparative Studies: It provides a benchmark against which new linker technologies, payloads, or conjugation strategies can be compared. For instance, novel linkers are often evaluated for stability and efficacy against ADCs constructed with the Val-Cit-PABC-MMAE standard. binghamton.edunih.gov

Development of Molecular Probes: While not its primary use, fluorescently labeled versions of the payload or linker could be developed to act as molecular probes to visualize ADC trafficking and payload release within cells.

In essence, the availability of this compound as a standalone reagent democratizes ADC research, enabling a broader scientific community to explore and contribute to the development of next-generation targeted cancer therapies.

Q & A

Q. What is the structural and functional role of the Val-Cit-PABC dipeptide in Aminocaproyl-Val-Cit-PABC-MMAE?

The Val-Cit-PABC sequence serves as a protease-cleavable linker in antibody-drug conjugates (ADCs). Cathepsin B in lysosomes cleaves the Cit-PABC bond, releasing the cytotoxic payload MMAE. The aminocaproyl spacer improves solubility and reduces steric interference during antibody conjugation. Analytical validation via mass spectrometry (MS) and HPLC confirms linker integrity .

Q. Which analytical methods are essential for characterizing the purity of this compound conjugates?

Use reversed-phase HPLC with UV/Vis detection to assess purity, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Hydrophobic interaction chromatography (HIC) quantifies the drug-to-antibody ratio (DAR), while tandem MS (MS/MS) maps conjugation sites on monoclonal antibodies .

Q. How do researchers standardize in vitro assays to evaluate MMAE release kinetics?

Incubate ADCs with recombinant cathepsin B at pH 5.0 (mimicking lysosomal conditions) and quantify MMAE release using LC-MS/MS. Parallel cytotoxicity assays in target cell lines (e.g., CD30+ lymphoma cells) validate bioactivity. Include controls with protease inhibitors to confirm cleavage specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in linker stability data across different serum sources?

Perform comparative stability studies in human, murine, and primate sera using SDS-PAGE and ELISA to monitor conjugate degradation. Apply ANOVA to identify variability sources (e.g., esterase activity). Cross-validate findings with in vivo pharmacokinetic (PK) models .

Q. How can computational modeling optimize the Aminocaproyl spacer for enhanced tumor penetration?

Molecular dynamics simulations predict spacer flexibility and antibody binding kinetics. Physiologically based pharmacokinetic (PBPK) models integrate tumor vascularization and extracellular pH to guide spacer length optimization. Validate predictions via in vivo imaging and biodistribution studies .

Q. What methodologies mitigate premature MMAE release during systemic circulation?

(a) Engineer dipeptide variants (e.g., Cit-Val permutations) with altered protease susceptibility. (b) Incorporate polyethylene glycol (PEG) spacers to shield cleavage sites. (c) Use radiolabeled conjugates in stability assays to track payload release in real time. Compare with non-cleavable linkers (e.g., maleimidocaproyl) as controls .

Q. How do researchers address batch-to-batch variability in ADC synthesis?

Implement quality-by-design (QbD) principles:

  • Optimize reaction conditions (pH, temperature) for consistent DAR.
  • Use orthogonal analytical techniques (HIC, LC-MS) for batch validation.
  • Apply statistical process control (SPC) to identify critical process parameters (CPPs) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in ADC efficacy studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. For in vivo studies, apply mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How should researchers design studies to compare Val-Cit-PABC-MMAE with alternative linker-payload systems?

Adopt a head-to-head experimental design:

  • Use identical antibody scaffolds and tumor models.
  • Measure PK parameters (e.g., clearance rates) and toxicity profiles.
  • Apply RNA sequencing to compare transcriptomic responses to different payloads .

Q. What guidelines ensure ethical reporting of negative results in ADC studies?

Follow the ARRIVE 2.0 framework for preclinical studies:

  • Disclose all experimental parameters (e.g., antibody lot numbers).
  • Publish raw data in public repositories (e.g., Zenodo).
  • Use the MIAME (Minimum Information About a Microarray Experiment) standard for omics data .

Data Reproducibility and Transparency

Q. How can researchers enhance the reproducibility of ADC conjugation protocols?

  • Document reagent sources (e.g., antibody clones, linker synthesis batches).
  • Share step-by-step protocols via platforms like protocols.io .
  • Use standardized cell lines (e.g., ATCC-validated) for bioactivity assays .

Q. What tools facilitate meta-analysis of Val-Cit-PABC-MMAE efficacy across published studies?

Extract data from public databases (e.g., ChEMBL, PubChem) and apply PRISMA guidelines for systematic reviews. Use R packages (e.g., metafor) to calculate pooled effect sizes and assess heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.